An In-depth Technical Guide to 1-methyl-3,5-diphenyl-2-pyrazoline for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1-methyl-3,5-diphenyl-2-pyrazoline for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-methyl-3,5-diphenyl-2-pyrazoline, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and its potential as a scaffold for drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who are exploring novel chemical entities for therapeutic applications.
Core Compound Identification
1-methyl-3,5-diphenyl-2-pyrazoline, systematically named 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole , is a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The "2-pyrazoline" designation indicates the position of the double bond within the ring.
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₁₆N₂ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 236.31 g/mol | Santa Cruz Biotechnology[1] |
| CAS Number | Not definitively assigned. Researchers should exercise caution and verify the identity of any commercial sample. Closely related isomers include 3-methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole (CAS: 2515-46-0)[2] and the oxidized form, 1-methyl-3,5-diphenylpyrazole (CAS: 19311-79-6)[3]. |
Synthesis of 1-methyl-3,5-diphenyl-2-pyrazoline: A Two-Step Approach
The most common and efficient route for synthesizing 2-pyrazoline derivatives is through the cyclocondensation reaction of an α,β-unsaturated ketone (a chalcone) with a hydrazine derivative.[3] This method's robustness allows for the generation of a diverse library of pyrazoline compounds for further investigation.[3]
Stage 1: Synthesis of the Chalcone Intermediate (1,3-Diphenyl-2-propen-1-one)
The precursor chalcone is synthesized via a Claisen-Schmidt condensation of an appropriate aryl aldehyde and aryl ketone.[4]
Experimental Protocol:
-
Reaction Setup: To a solution of 10% sodium hydroxide (NaOH) in a mixture of water and methanol, add equimolar amounts of benzaldehyde and acetophenone at a reduced temperature (5-10°C).
-
Reaction Progression: Stir the reaction mixture for several hours at room temperature (25°C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: The precipitated product is collected by filtration and washed with water. Further purification can be achieved by recrystallization or flash column chromatography using a suitable solvent system like ethyl acetate and petroleum ether.[4]
Stage 2: Cyclocondensation to Form the Pyrazoline Ring
The synthesized chalcone is then reacted with methylhydrazine to form the final 1-methyl-3,5-diphenyl-2-pyrazoline.
Experimental Protocol:
-
Reaction Mixture: A mixture of the chalcone (1,3-diphenyl-2-propen-1-one) and methylhydrazine in a suitable solvent such as ethanol is prepared.[5]
-
Cyclization: The reaction can be carried out under various conditions, including stirring at room temperature or refluxing, sometimes in the presence of a catalytic amount of acid (e.g., acetic acid) or base.[5]
-
Work-up and Purification: Upon completion of the reaction, the solid product is typically filtered, washed, and can be further purified by column chromatography to yield the desired 1-methyl-3,5-diphenyl-2-pyrazoline.[5]
Diagram of the General Synthetic Workflow:
Caption: A standard workflow from synthesis to biological evaluation of pyrazoline derivatives.
Structural Elucidation and Characterization
A comprehensive suite of analytical techniques is essential for the unambiguous characterization of 1-methyl-3,5-diphenyl-2-pyrazoline.[6]
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet), the protons of the pyrazoline ring (typically appearing as multiplets or distinct dd signals), and the aromatic protons of the two phenyl rings (in the downfield region). |
| ¹³C NMR | The carbon NMR spectrum will display signals corresponding to the methyl carbon, the carbons of the pyrazoline ring, and the aromatic carbons of the phenyl substituents.[7] |
| FT-IR | The infrared spectrum will show the absence of the carbonyl (C=O) stretch from the chalcone precursor and the appearance of a characteristic C=N stretching vibration for the pyrazoline ring.[8] |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is a key indicator of the pyrazoline structure.[9][10] |
Applications in Drug Discovery and Development
Pyrazoline derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities.[11][12]
-
Anticancer Activity: Numerous pyrazoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[8] One proposed mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest in the G2/M phase.[13]
-
Anti-inflammatory and Analgesic Effects: Certain N-substituted-3,5-diphenyl-2-pyrazoline derivatives have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[14] This selectivity is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
-
Antimicrobial Properties: The pyrazoline nucleus is a common feature in compounds with antibacterial and antifungal activities.[11] The antimicrobial efficacy can be modulated by the nature and position of substituents on the phenyl rings.
-
Antidepressant and Anticonvulsant Potential: Some pyrazoline derivatives have been investigated for their effects on the central nervous system, showing potential as antidepressant and anticonvulsant agents.[15]
Potential Signaling Pathway Modulation by Pyrazoline Derivatives in Cancer:
Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.
Conclusion
1-methyl-3,5-diphenyl-2-pyrazoline represents a versatile and promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis allows for the creation of diverse chemical libraries amenable to high-throughput screening. The broad spectrum of reported biological activities for the pyrazoline class of compounds, including anticancer, anti-inflammatory, and antimicrobial effects, underscores the potential of this particular derivative in drug discovery programs. Further investigation into its specific biological targets and mechanism of action will be crucial in realizing its therapeutic potential.
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1-Methyl-3,5-diphenylpyrazole. PubChem. (n.d.). Retrieved from [Link]
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- On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. (2022, November 5). Molecules, 27(21), 7586.
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